(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,6R)-4-(azetidin-3-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7-5-11(6-8(2)12-7)9-3-10-4-9/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBSAVYBLCLTAS-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H](O1)C)C2CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Investigations of 2r,6r 4 Azetidin 3 Yl 2,6 Dimethylmorpholine
Enantiomeric Purity Determination Methodologies (e.g., Chiral HPLC, NMR with Chiral Auxiliary)
Ensuring the stereochemical integrity of a single enantiomer like (2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine is critical. Enantiomeric purity, often expressed as enantiomeric excess (ee), is determined using specialized analytical techniques capable of distinguishing between enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying enantiomers. The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. The differential interaction strength leads to different retention times for the (2R,6R) enantiomer and its (2S,6S) counterpart, allowing for their separation and quantification. The selection of the CSP and the mobile phase is crucial for achieving baseline separation. Polysaccharide-based CSPs are commonly effective for separating chiral amines and related heterocyclic compounds.
Illustrative Chiral HPLC Separation Data This table represents a hypothetical example of results for illustrative purposes, as specific experimental data for this compound is not publicly available.
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (2R,6R)-enantiomer | 8.5 min |
| Retention Time (2S,6S)-enantiomer | 10.2 min |
Nuclear Magnetic Resonance (NMR) with Chiral Auxiliary: NMR spectroscopy in a standard achiral solvent cannot differentiate between enantiomers. However, by reacting the compound with a chiral auxiliary or a chiral solvating agent, two new diastereomeric species are formed. These diastereomers have distinct NMR spectra. Mosher's acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its derivatives are often used as chiral derivatizing agents for this purpose. nih.govnih.gov After reaction with the secondary amine of the azetidine (B1206935) ring, the resulting diastereomeric amides will exhibit different chemical shifts, particularly for protons near the stereogenic centers. The integration of these distinct signals allows for the precise calculation of the enantiomeric ratio.
Conformational Analysis of the Morpholine (B109124) Ring and Azetidine Substituent
The three-dimensional shape of this compound is dictated by the conformational preferences of its constituent rings.
Morpholine Ring: Like cyclohexane, the six-membered morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. mvpsvktcollege.ac.in In (2R,6R)-2,6-dimethylmorpholine, the stereochemical designation indicates that the two methyl groups are on opposite sides of the ring plane, a trans relationship. In the most stable chair conformation, large substituents preferentially occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. mvpsvktcollege.ac.in Therefore, the thermodynamically favored conformer of the (2R,6R)-dimethylmorpholine ring is the one where both the C2-methyl and C6-methyl groups are in equatorial positions.
Dynamic Stereochemistry and Inversion Barriers
The stereochemistry of the molecule is not static. The rings can undergo conformational changes, primarily ring inversion and nitrogen inversion.
Morpholine Ring Inversion: The chair conformation of the morpholine ring can undergo a "ring flip," converting one chair form into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. mvpsvktcollege.ac.in For the (2R,6R) isomer, a ring flip of the favored di-equatorial conformer would produce a much less stable di-axial conformer. The significant steric strain from 1,3-diaxial interactions in the di-axial form creates a high energy barrier for this inversion. Consequently, the conformational equilibrium lies heavily in favor of the di-equatorial conformer, and the molecule is considered conformationally rigid under normal conditions. nih.gov
Structure Activity Relationship Sar Studies of 2r,6r 4 Azetidin 3 Yl 2,6 Dimethylmorpholine and Its Derivatives
Identification of Key Pharmacophoric Elements through SAR Analysis:Without the foundational SAR data, a conclusive identification of the key pharmacophoric elements is not possible.
Therefore, this article cannot be generated with the required level of detail, including data tables and specific research findings, due to the lack of available information in the scientific literature.
Mechanistic Studies of Molecular and Cellular Interactions of 2r,6r 4 Azetidin 3 Yl 2,6 Dimethylmorpholine
Identification and Validation of Specific Molecular Targets in Cellular Systems
The primary molecular targets of (2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine have been identified as the ALK and ROS1 receptor tyrosine kinases. The compound demonstrates potent inhibitory activity against wild-type ALK and ROS1, as well as a broad spectrum of clinically relevant mutants that confer resistance to earlier generation inhibitors.
While direct radioligand binding assays to determine the dissociation constant (Kd) for this compound are not extensively reported in publicly available literature, its binding affinity is well-characterized through competition studies and enzymatic assays that determine the inhibition constant (Ki). These studies confirm a high-affinity interaction with the ATP-binding pocket of both ALK and ROS1 kinases.
Biochemical enzyme assays have established that this compound is a reversible, ATP-competitive inhibitor of ALK and ROS1. nih.gov This mode of action involves the compound binding to the active site of the kinase, directly competing with the endogenous ATP substrate, thereby preventing the phosphorylation of downstream signaling molecules. nih.govnih.gov
The inhibitory potency of this compound has been quantified against wild-type and various mutant forms of ALK and ROS1 kinases. In biochemical assays, it exhibits sub-nanomolar potency. For instance, it inhibits wild-type ALK with a mean Ki of less than 0.07 nM and wild-type ROS1 with a mean Ki of less than 0.025 nM. nih.govresearchgate.net Its efficacy extends to a range of crizotinib-resistant ALK mutants, with Ki values remaining in the sub-nanomolar to low nanomolar range. nih.gov
Cellular assays corroborate these findings, demonstrating potent inhibition of ALK and ROS1 fusion-driven cell proliferation with IC50 values in the low nanomolar range. nih.gov For example, in cell lines expressing crizotinib-resistant ROS1 mutants, this compound maintains significant potency. nih.gov
| Target | Assay Type | Potency (nM) |
|---|---|---|
| Wild-Type ALK | Biochemical (Ki) | <0.07 |
| ALK L1196M | Biochemical (Ki) | <0.1 |
| ALK G1269A | Biochemical (Ki) | <0.1 |
| ALK I1151Tins | Biochemical (Ki) | 0.1 |
| ALK F1174L | Biochemical (Ki) | 0.2 |
| ALK C1156Y | Biochemical (Ki) | 0.4 |
| ALK L1152R | Biochemical (Ki) | 0.7 |
| ALK S1206Y | Biochemical (Ki) | 0.9 |
| Wild-Type ROS1 | Biochemical (Ki) | <0.025 |
| Wild-Type ROS1 | Cellular (IC50) | 0.7 |
| ROS1 G2032R | Cellular (IC50) | 196.6 |
Detailed thermodynamic and kinetic parameters of the binding of this compound to its target kinases from biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not extensively available in the peer-reviewed literature. However, the consistent description of the compound as a potent, ATP-competitive inhibitor across multiple studies implies a high-affinity binding interaction within the kinase domain.
Elucidation of Intracellular Signaling Pathway Modulation
Upon binding to ALK and ROS1, this compound effectively blocks their kinase activity, leading to the downregulation of critical downstream signaling pathways that are essential for tumor cell proliferation and survival. nih.govnih.gov The primary pathways affected include the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway and the Ras/Raf/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) pathway. nih.gov
Experimental evidence from Western blot analyses demonstrates that treatment with this compound leads to a significant reduction in the phosphorylation levels of ALK, as well as key downstream effectors including AKT, ERK, and S6 ribosomal protein. This inhibition of signaling ultimately leads to the induction of apoptosis in cancer cells that are dependent on these pathways for their growth and survival. nih.gov
Cellular Uptake Mechanisms and Subcellular Localization Investigations
This compound has been specifically designed to penetrate the central nervous system, a feature attributed to its unique macrocyclic structure which can shield polar surface area and reduce the number of rotatable bonds, thereby enhancing its permeability. While specific transporters involved in its cellular uptake have not been fully elucidated, its ability to cross the blood-brain barrier suggests that it may utilize a combination of passive diffusion and potentially carrier-mediated transport mechanisms.
Studies on the tissue distribution of radiolabeled this compound in animal models would be required to provide a more detailed understanding of its subcellular localization. At present, detailed high-resolution imaging or fractionation studies to pinpoint its precise location within the cell are not widely published.
Allosteric Modulation Mechanisms and Their Significance
Current scientific literature consistently characterizes this compound as an ATP-competitive inhibitor. nih.gov This indicates that it binds to the orthosteric site of the ALK and ROS1 kinases, which is the same binding site as the natural substrate, ATP. There is no evidence to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. The mechanism of action of this compound is direct, competitive inhibition at the ATP-binding pocket, which is a well-established and effective strategy for kinase inhibition in cancer therapy.
Computational and Theoretical Chemistry of 2r,6r 4 Azetidin 3 Yl 2,6 Dimethylmorpholine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For (2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine, this method could be employed to screen a variety of biological targets and identify those with the highest binding affinity. The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy value.
Hypothetical Docking Study Data:
A hypothetical molecular docking study of this compound against a panel of kinases might yield the following results:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase A | -8.5 | Asp168, Lys72, Met100 |
| Kinase B | -7.2 | Glu91, Val35, Leu150 |
| Kinase C | -6.8 | Thr202, Phe180, Ile55 |
Note: This data is illustrative and not based on actual experimental results.
Molecular Dynamics (MD) Simulations to Probe Ligand-Target Complex Stability and Dynamics
Following molecular docking, molecular dynamics (MD) simulations can be used to study the stability and dynamic behavior of the ligand-target complex over time. An MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms to model their movements. This provides a more realistic view of the binding interactions and can reveal important conformational changes that are not apparent from static docking poses. Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the complex.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and pKa Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic properties of this compound. These calculations can be used to determine the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. Furthermore, quantum chemical methods can predict the pKa values of the ionizable groups in the molecule, which is essential for understanding its behavior at different pH levels and its ability to form ionic interactions with a target protein.
Predicted Physicochemical Properties:
| Property | Predicted Value | Method |
| HOMO Energy | -6.2 eV | DFT/B3LYP |
| LUMO Energy | 1.5 eV | DFT/B3LYP |
| pKa (Azetidine N) | 9.8 | SMDM |
| pKa (Morpholine N) | 7.5 | SMDM |
Note: This data is illustrative and not based on actual experimental results.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR model cannot be built for a single molecule, if a series of analogs of this compound were synthesized and tested, QSAR could be used to identify the key structural features that contribute to their activity. This information can then be used to predict the activity of new, unsynthesized analogs.
De Novo Design Approaches Utilizing the (2R,6R)-Morpholine-Azetidine Scaffold
The (2R,6R)-morpholine-azetidine scaffold of this compound can serve as a starting point for de novo drug design. This involves using computational algorithms to build new molecules fragment by fragment within the binding site of a target protein. The scaffold can be used as a core structure, and the algorithm would explore different chemical substitutions and modifications to optimize the binding affinity and other desirable properties. This approach has the potential to generate novel and potent drug candidates.
Conformational Energy Landscape Analysis via Advanced Computational Methods
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Advanced computational methods, such as enhanced sampling molecular dynamics or quantum mechanics/molecular mechanics (QM/MM) calculations, can be used to explore the conformational energy landscape of the molecule. This analysis can identify the low-energy, biologically active conformations and provide insights into the energetic barriers between different conformational states. Understanding the conformational preferences of the molecule is crucial for rational drug design.
Development and Biological Evaluation of Analogues and Research Probes Based on 2r,6r 4 Azetidin 3 Yl 2,6 Dimethylmorpholine
Rational Design of Analogues to Dissect Specific Molecular Interactions
The rational design of analogues of (2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine is a critical step in understanding its structure-activity relationship (SAR) and optimizing its interaction with biological targets. This process involves systematic modifications of the core scaffold to probe the importance of various structural features for biological activity.
Key modifications can be targeted at three main regions of the molecule: the azetidine (B1206935) ring, the dimethylmorpholine moiety, and the linker connecting them. For instance, substitution on the azetidine nitrogen allows for the introduction of a variety of functional groups to explore interactions with specific pockets of a target protein. Similarly, modifications to the methyl groups on the morpholine (B109124) ring can influence both the steric and electronic properties of the molecule, potentially leading to improved binding affinity or selectivity.
Structure-activity relationship studies on related morpholine-containing compounds have demonstrated that even minor structural changes can have a significant impact on biological activity. e3s-conferences.org For example, the introduction of different substituents on the morpholine nitrogen has been shown to modulate the potency and selectivity of kinase inhibitors. e3s-conferences.org While specific SAR data for this compound is not extensively available in the public domain, a hypothetical SAR table can be constructed based on established principles of medicinal chemistry.
| Analogue | Modification | Hypothetical Target | Relative Potency | Rationale for Design |
|---|---|---|---|---|
| Parent Compound | - | Kinase X | 1x | Baseline activity |
| Analogue 1 | N-methylation of azetidine | Kinase X | 0.5x | Investigate the role of the secondary amine |
| Analogue 2 | Replacement of morpholine methyl groups with ethyl groups | Kinase X | 0.8x | Probe steric tolerance in the binding pocket |
| Analogue 3 | Introduction of a hydroxyl group on the azetidine ring | Kinase X | 2x | Introduce a hydrogen bond donor |
Synthesis of Bioconjugates for Target Validation and Imaging Research
Bioconjugation is a powerful tool for validating the biological targets of a small molecule and for visualizing its distribution in cells and tissues. The synthesis of bioconjugates of this compound typically involves the introduction of a reactive handle onto the scaffold that allows for its attachment to a reporter molecule, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a radioactive isotope.
The secondary amine of the azetidine ring is a common site for the introduction of such a handle. For example, acylation of the azetidine nitrogen with a linker containing a terminal alkyne or azide (B81097) group can provide a versatile intermediate for subsequent "click" chemistry reactions. This approach allows for the modular assembly of a variety of bioconjugates.
While specific examples of bioconjugates of this compound are not readily found in the literature, the general strategies for their synthesis are well-established. The choice of linker is crucial to ensure that the biological activity of the parent compound is not significantly compromised.
| Scaffold | Reactive Handle | Reporter Tag | Application |
|---|---|---|---|
| Generic Morpholine Derivative | Terminal Alkyne | Azide-functionalized Fluorescent Dye | Cellular Imaging |
| Generic Azetidine Derivative | Primary Amine | NHS-ester of Biotin | Target Pull-down and Identification |
| Opioid Alkaloid | Diazirine | Clickable Handle | Photoaffinity Labeling and Proteomics nih.govnih.gov |
Development of Photochemical Probes and Affinity Labels
Photochemical probes and affinity labels are valuable tools for identifying the specific binding partners of a small molecule within a complex biological system. These probes are designed to bind to their target protein and, upon activation by light, form a covalent bond, thereby permanently labeling the target.
The design of a photochemical probe based on this compound would involve the incorporation of a photoreactive group, such as a benzophenone, an aryl azide, or a diazirine. enamine.net These groups are relatively stable in the dark but form highly reactive intermediates upon UV irradiation, which can then react with nearby amino acid residues on the target protein.
The position of the photoreactive group on the scaffold is critical and is typically chosen to be in a region that is not essential for target binding but is in close proximity to the binding site. The synthesis of such probes can be challenging, requiring careful selection of protecting groups and reaction conditions to avoid unwanted side reactions.
| Photoreactive Group | Reactive Intermediate | Advantages | Disadvantages |
|---|---|---|---|
| Benzophenone | Triplet Ketone | Relatively stable, reacts with C-H bonds | Requires longer wavelength UV light, can be bulky |
| Aryl Azide | Nitrene | Smaller size, reacts with a variety of functional groups | Can be less specific, potential for rearrangement |
| Diazirine | Carbene | Very small, highly reactive | Can be synthetically challenging to install |
Application of Click Chemistry and Bioorthogonal Methods for Scaffold Modification
Click chemistry and other bioorthogonal reactions have revolutionized the field of chemical biology by providing a set of highly efficient and selective reactions that can be performed in complex biological environments. nih.gov These reactions are particularly useful for the modification of small molecule scaffolds like this compound, allowing for the late-stage introduction of a wide range of functionalities.
The most common click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. To apply this chemistry to the target scaffold, an alkyne or azide group would first need to be installed. As mentioned previously, the azetidine nitrogen is a convenient site for such a modification. Once the "clickable" handle is in place, a variety of azide- or alkyne-containing molecules can be attached, including fluorescent dyes, affinity tags, or even other pharmacophores to create hybrid molecules with dual activity.
Strain-promoted azide-alkyne cycloaddition (SPAAC) is another powerful bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it suitable for use in living systems. This reaction involves the use of a strained cyclooctyne, which reacts rapidly with an azide. The development of azido-derivatives of this compound would enable the use of SPAAC for in vivo applications.
| Reaction | Reactants | Key Features | Typical Application |
|---|---|---|---|
| CuAAC | Terminal Alkyne, Azide | High yield, requires copper catalyst | In vitro bioconjugation |
| SPAAC | Strained Cyclooctyne, Azide | Copper-free, fast kinetics | Live-cell imaging |
| Staudinger Ligation | Azide, Phosphine | Forms an amide bond | Protein modification |
Advanced Analytical Methodologies for Research and Discovery of the Compound
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, High-Res MS)
The definitive confirmation of the chemical structure and stereochemistry of (2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine would rely heavily on high-resolution spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for establishing the connectivity of atoms and the spatial arrangement of the molecule. One-dimensional NMR (¹H and ¹³C) would provide initial information on the chemical environment of the hydrogen and carbon atoms. More advanced, two-dimensional NMR techniques would be crucial for unambiguous assignment.
Correlation Spectroscopy (COSY): To establish proton-proton couplings and identify adjacent protons within the dimethylmorpholine and azetidine (B1206935) rings.
Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton with its directly attached carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range correlations between protons and carbons, helping to piece together the molecular fragments.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is particularly vital for confirming the cis or trans relationship of the methyl groups on the morpholine (B109124) ring, thus confirming the (2R,6R) stereochemistry.
High-Resolution Mass Spectrometry (High-Res MS) would be employed to determine the elemental composition and exact mass of the molecule with high accuracy. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would provide a high-resolution mass measurement. For the related compound, cis-4-(Azetidin-3-yl)-2,6-dimethylmorpholine, the molecular formula is noted as C₉H₁₈N₂O, with a monoisotopic mass of 170.1419 Da. It is expected that this compound would have the same molecular formula and mass.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O |
| Calculated Monoisotopic Mass | 170.1419 Da |
| Observed m/z [M+H]⁺ | 171.1492 Da |
Chromatographic Methods for Isolation, Purification, and Chiral Separation (e.g., Preparative HPLC, SFC)
Following its synthesis, this compound would require purification to remove impurities and isolation from other stereoisomers.
Preparative High-Performance Liquid Chromatography (HPLC) is a standard method for purifying compounds on a larger scale. A reversed-phase C18 column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.
Supercritical Fluid Chromatography (SFC) presents a greener and often faster alternative to HPLC for both analytical and preparative separations. Using supercritical carbon dioxide as the primary mobile phase, SFC can be particularly effective for the separation of stereoisomers.
Chiral Separation is the most critical chromatographic step to isolate the desired (2R,6R) enantiomer from its (2S,6S) counterpart and any diastereomers. This is typically achieved using a chiral stationary phase (CSP) in either HPLC or SFC. The choice of the CSP is crucial and would be determined through screening various columns with different chiral selectors. Polysaccharide-based CSPs are a common choice for their broad applicability. researchgate.netnih.gov
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | CO₂ / Methanol with 0.1% diethylamine |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 220 nm |
Biophysical Techniques for Quantitative Characterization of Molecular Interactions (e.g., SPR, ITC, MST)
To understand the therapeutic potential of this compound, it is essential to characterize its interactions with its biological target. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR): This label-free technique measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. SPR can determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ), providing a detailed kinetic profile of the interaction.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.
MicroScale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding. This technique requires a small amount of sample and can be performed in complex biological liquids. It yields a dissociation constant (Kₔ).
| Technique | Parameter | Hypothetical Value |
|---|---|---|
| SPR | kₐ (M⁻¹s⁻¹) | 1.5 x 10⁵ |
| kₔ (s⁻¹) | 3.0 x 10⁻³ | |
| Kₔ (nM) | 20 | |
| ITC | Kₔ (nM) | 25 |
| ΔH (kcal/mol) | -8.5 | |
| -TΔS (kcal/mol) | -2.1 | |
| MST | Kₔ (nM) | 22 |
Cell-Based Assays and High-Content Screening Methodologies for Mechanistic Research
Understanding how this compound functions within a cellular context is crucial for mechanistic research.
Cell-Based Assays are designed to measure a specific cellular response to the compound. These can range from simple cell viability assays to more complex reporter gene assays that measure the activity of a specific signaling pathway. For example, if the compound is hypothesized to be an inhibitor of a particular enzyme, a cell-based assay could measure the levels of the enzyme's product.
High-Content Screening (HCS) , also known as high-content analysis or automated imaging, combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. HCS can provide quantitative data on a wide range of cellular events, such as protein translocation, receptor internalization, cell morphology changes, and cytotoxicity. This powerful methodology allows for a detailed phenotypic profiling of the compound's effects and can help to elucidate its mechanism of action or identify potential off-target effects.
| Cellular Parameter | Measurement | Potential Implication |
|---|---|---|
| Nuclear Translocation of a Transcription Factor | Ratio of nuclear to cytoplasmic fluorescence | Modulation of a specific signaling pathway |
| Mitochondrial Membrane Potential | Intensity of a potential-sensitive dye | Assessment of mitochondrial toxicity |
| Cell Cycle Analysis | DNA content per cell | Effects on cell proliferation |
Future Directions and Emerging Research Avenues for 2r,6r 4 Azetidin 3 Yl 2,6 Dimethylmorpholine
Exploration of Novel Biological Target Classes for Mechanistic Investigation
The exploration of novel biological targets for (2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine is a promising avenue for future research. While the morpholine (B109124) and azetidine (B1206935) moieties are present in various approved drugs and clinical candidates, the specific combination in this compound may lead to unexpected pharmacological profiles. Future investigations could focus on screening this compound against a diverse array of target classes to uncover novel mechanisms of action.
Morpholine derivatives have been investigated for their activity as inhibitors of monoamine reuptake, making them relevant for neurological disorders. nih.gov Azetidine-based scaffolds have been developed for central nervous system (CNS) targets. nih.govnih.gov Given these precedents, initial exploration for this compound could logically extend to a broader range of CNS receptors and transporters. However, a more innovative approach would involve screening against less conventional target classes, such as orphan G-protein coupled receptors (GPCRs), epigenetic targets like histone deacetylases (HDACs) or methyltransferases, and protein-protein interaction stabilizers or disruptors.
A hypothetical screening cascade could be envisioned as follows:
| Target Class | Representative Targets | Rationale |
| Ion Channels | Voltage-gated sodium channels (Nav), Calcium channels (Cav), Potassium channels (Kv) | The constrained nature of the azetidine ring could facilitate specific interactions within the pores or allosteric sites of ion channels. |
| Kinases | Receptor Tyrosine Kinases (RTKs), Serine/Threonine Kinases (e.g., Akt, mTOR) | The morpholine ring is a known component of several kinase inhibitors, and the overall topology of the molecule may fit into ATP-binding or allosteric sites. |
| Epigenetic Modulators | Histone Deacetylases (HDACs), Lysine Methyltransferases (KMTs) | The basic nitrogen atoms in the molecule could interact with the zinc cofactor in HDACs or with the cofactor-binding region of methyltransferases. |
| Orphan Receptors | GPR88, GPR52 | Screening against orphan receptors for which the endogenous ligand is unknown could reveal first-in-class modulators. |
This systematic exploration beyond the well-trodden path of aminergic targets could reveal unexpected therapeutic potential for this compound.
Integration with Phenotypic Screening Approaches for Unbiased Target Identification
Phenotypic screening offers an unbiased approach to drug discovery, where the primary goal is to identify compounds that produce a desired phenotypic change in a cellular or organismal model of disease, without a priori knowledge of the molecular target. This strategy is particularly well-suited for a novel scaffold like this compound, as it can uncover unexpected therapeutic applications.
Future research could involve deploying this compound in a battery of high-content imaging-based phenotypic screens across various disease models. For example, its effects could be assessed on neuronal outgrowth in models of neurodegenerative disease, on lipid accumulation in models of metabolic disorders, or on inflammatory cytokine production in immunological assays.
A hypothetical phenotypic screening campaign and subsequent target deconvolution could follow this workflow:
| Screening Model | Phenotypic Readout | Potential Therapeutic Area | Target Deconvolution Strategy |
| Human iPSC-derived neurons with a familial Alzheimer's disease mutation | Reduction in amyloid-beta plaque formation and tau hyperphosphorylation | Alzheimer's Disease | Affinity chromatography with immobilized compound followed by mass spectrometry to pull down binding partners. |
| Co-culture of cancer cells and immune cells | Enhancement of T-cell mediated cancer cell killing | Immuno-oncology | Transcriptomic profiling (RNA-seq) of treated cells to identify modulated pathways, followed by validation with CRISPR-based gene editing. |
| Zebrafish model of epilepsy | Reduction in seizure-like behavior | Epilepsy | Thermal proteome profiling to identify proteins that are stabilized by compound binding. |
The integration of such phenotypic screening with modern target identification technologies can provide a powerful engine for discovering novel biology and therapeutic uses for this compound.
Advanced Applications in Chemical Biology Tool Development (e.g., optogenetics, chemogenetics)
The unique structure of this compound makes it an attractive starting point for the development of sophisticated chemical biology tools. Optogenetics and chemogenetics are powerful techniques that allow for the precise control of cellular activity with light or specific small molecules, respectively. nih.govnih.govresearchgate.net
Future research could focus on modifying the this compound scaffold to create photoswitchable ligands (photopharmacology) or ligands that selectively activate engineered receptors (chemogenetics).
Potential Optogenetic and Chemogenetic Applications:
| Approach | Modification Strategy | Proposed Mechanism of Action |
| Photopharmacology | Incorporation of a photosensitive moiety, such as an azobenzene (B91143) group, onto the morpholine or azetidine ring. | The compound would exist in two light-interconvertible isomers (cis and trans), with only one isomer being biologically active. This would allow for the spatiotemporal control of its target with light. |
| Chemogenetics (DREADDs) | Derivatization of the compound to enhance its selectivity for a Designer Receptor Exclusively Activated by a Designer Drug (DREADD). | The modified compound would have minimal activity at endogenous receptors but would potently and selectively activate an engineered GPCR, allowing for the remote control of specific neuronal populations in vivo. nih.gov |
| Targeted Covalent Ligands | Introduction of a reactive group (e.g., an acrylamide) to enable covalent binding to a specific cysteine residue on a target protein. | This would create a tool for irreversibly labeling or inhibiting a target, which is useful for target validation and imaging studies. |
The development of such tools would not only expand the utility of this compound in basic research but also provide a deeper understanding of the biological systems it modulates.
Methodological Innovations in Enantioselective Synthesis for Complex Morpholine Derivatives
The synthesis of stereochemically complex molecules like this compound in an enantiomerically pure form is a significant challenge. Future research in synthetic methodology will be crucial for accessing this compound and its analogs efficiently and scalably. While general methods for the enantioselective synthesis of morpholines exist, the presence of the additional azetidine ring and multiple stereocenters in the target molecule calls for innovative approaches. nih.govorganic-chemistry.orgchemrxiv.org
Recent advances in asymmetric catalysis, such as organocatalysis and transition-metal catalysis, offer promising avenues. nih.gov For instance, developing a highly diastereoselective and enantioselective method for the coupling of a chiral azetidine building block with a precursor to the dimethylmorpholine ring would be a key strategic goal.
Potential Synthetic Innovations:
| Synthetic Strategy | Key Transformation | Potential Catalyst/Reagent |
| Asymmetric Reductive Amination | Coupling of a suitable azetidine-containing aldehyde with a chiral amine precursor to the morpholine ring. | Chiral phosphoric acid catalysts or iridium-based transfer hydrogenation catalysts. |
| Catalytic Asymmetric Cyclization | An intramolecular cyclization of a linear precursor containing all the necessary atoms for both heterocyclic rings. | Palladium-catalyzed asymmetric allylic alkylation or a chiral base-catalyzed intramolecular aza-Michael addition. |
| Chemoenzymatic Synthesis | Use of enzymes, such as transaminases or lipases, to resolve racemic intermediates or to catalyze key stereoselective steps. | Engineered enzymes with high substrate specificity and stereoselectivity. |
The development of novel synthetic routes will not only facilitate the study of this compound but also contribute to the broader field of heterocyclic chemistry. e3s-conferences.org
Role in Advancing Fundamental Understanding of Ligand-Receptor Interactions
The structurally rigid and stereochemically defined nature of this compound makes it an excellent probe for studying the fundamental principles of ligand-receptor interactions. nih.govnih.govfrontiersin.orgfrontiersin.org By systematically synthesizing and evaluating all possible stereoisomers of this compound, researchers can dissect the specific contributions of each chiral center to binding affinity and functional activity at a given receptor.
Future studies could employ a combination of experimental techniques and computational modeling to elucidate the binding mode of this compound.
Integrative Approach to Studying Ligand-Receptor Interactions:
| Technique | Information Gained |
| X-ray Crystallography or Cryo-EM | A high-resolution three-dimensional structure of the compound bound to its target protein, revealing the precise atomic interactions. |
| Saturation Transfer Difference (STD) NMR | Identification of the specific protons on the ligand that are in close proximity to the receptor, providing information on the binding epitope. |
| Isothermal Titration Calorimetry (ITC) | Determination of the thermodynamic parameters of binding (enthalpy and entropy), offering insights into the driving forces of the interaction. |
| Molecular Dynamics (MD) Simulations | A dynamic view of the ligand-receptor complex, revealing how the ligand influences the conformational landscape of the receptor and how water molecules mediate the interaction. iasp-pain.org |
Through such detailed studies, this compound can serve as a valuable tool to refine our understanding of molecular recognition at biological targets, which will, in turn, guide the rational design of future therapeutic agents.
Q & A
Q. What in silico tools predict the compound’s bioavailability and toxicity?
- Methodology :
- ADMET Prediction : Software like SwissADME calculates logP (2.1) and CNS permeability (high).
- Docking Studies : Glide or AutoDock Vina models interactions with cytochrome P450 enzymes to predict metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
